3-(2,4-Dichlorophenyl)phthalazin-3-ium-1-olate
CAS No.: 320422-02-4
Cat. No.: VC4437577
Molecular Formula: C14H8Cl2N2O
Molecular Weight: 291.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 320422-02-4 |
|---|---|
| Molecular Formula | C14H8Cl2N2O |
| Molecular Weight | 291.13 |
| IUPAC Name | 3-(2,4-dichlorophenyl)phthalazin-3-ium-1-olate |
| Standard InChI | InChI=1S/C14H8Cl2N2O/c15-10-5-6-13(12(16)7-10)18-8-9-3-1-2-4-11(9)14(19)17-18/h1-8H |
| Standard InChI Key | KQCKIHATEJZECF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=[N+](N=C2[O-])C3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
3-(2,4-Dichlorophenyl)phthalazin-3-ium-1-olate is a bicyclic aromatic compound with the molecular formula C₁₄H₈Cl₂N₂O and a molecular weight of 291.13 g/mol. Its IUPAC name, 3-(2,4-dichlorophenyl)phthalazin-3-ium-1-olate, reflects the substitution pattern: a phthalazine core fused to a 2,4-dichlorophenyl group at position 3, with an oxygen atom at position 1 (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 320422-02-4 | |
| Molecular Formula | C₁₄H₈Cl₂N₂O | |
| SMILES | C1=CC=C2C(=C1)C=N+C3=C(C=C(C=C3)Cl)Cl | |
| InChIKey | KQCKIHATEJZECF-UHFFFAOYSA-N |
Structural Analysis
The compound’s planar phthalazine ring system facilitates π-π stacking interactions, while the electron-withdrawing dichlorophenyl group enhances electrophilic reactivity . X-ray crystallography of analogous phthalazine derivatives reveals intramolecular hydrogen bonding between the oxygen atom and adjacent nitrogen, stabilizing the zwitterionic form .
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis involves a multi-step sequence starting with the construction of the phthalazine core. A common approach employs nucleophilic aromatic substitution to introduce the 2,4-dichlorophenyl group. For example:
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Phthalazine Formation: Cyclization of o-xylene derivatives with hydrazine.
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Substitution: Reaction with 2,4-dichlorobenzene diazonium salt under basic conditions.
Notably, related compounds are synthesized via condensation reactions in ethanol with acetic acid catalysis , suggesting potential applicability to this compound.
Reaction Mechanisms
The compound participates in electrophilic substitutions at the phthalazine ring’s electron-deficient positions. Computational studies of similar systems predict regioselectivity at C-4 and C-6 due to charge distribution .
| Parameter | Specification | Source |
|---|---|---|
| Storage | Ambient temperature | |
| Regulatory Status | Not TSCA-listed; R&D use only | |
| Stability | Light-sensitive |
Environmental Considerations
The chlorine atoms raise concerns about environmental persistence. Biodegradation studies of analogous chlorinated phthalazines show half-lives >60 days in soil .
Future Directions
Critical research gaps include:
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Pharmacokinetic Studies: ADME profiling.
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Target Validation: CRISPR screens to identify novel targets.
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Green Synthesis: Developing catalytic methods to reduce waste.
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